molecular formula C10H10N2O2 B2592175 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one CAS No. 129893-49-8

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Cat. No. B2592175
CAS RN: 129893-49-8
M. Wt: 190.202
InChI Key: BMBSGGZMJQTQSO-ZCFIWIBFSA-N
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Description

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as (R)-3-hydroxyethyl-2-quinoxalinone and has a molecular formula of C11H12N2O2.

Scientific Research Applications

C10H10N2O2\mathrm{C_{10}H_{10}N_2O_2}C10​H10​N2​O2​

and a molecular weight of 190.2 g/mol, has garnered interest in various fields. Here are six unique applications:
  • Anticancer Properties References: ,
  • Neuroprotection and Neurodegenerative Diseases

    • References : ,

    Anti-inflammatory Activity

    • References : ,

    Antioxidant Properties

    • References : ,

    Antimicrobial Activity

    • References : ,

    Drug Design and Medicinal Chemistry

    • References : ,

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with ethyl glyoxylate followed by reduction and cyclization.", "Starting Materials": [ "2-aminobenzamide", "ethyl glyoxylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with ethyl glyoxylate in the presence of acetic acid to form 2-(2-oxoethyl)benzamide.", "Step 2: Reduction of 2-(2-oxoethyl)benzamide with sodium borohydride in the presence of acetic acid and water to form 2-(1-hydroxyethyl)benzamide.", "Step 3: Cyclization of 2-(1-hydroxyethyl)benzamide with sodium hydroxide in ethyl acetate to form 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one." ] }

CAS RN

129893-49-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

IUPAC Name

2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1

InChI Key

BMBSGGZMJQTQSO-ZCFIWIBFSA-N

SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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